molecular formula C20H21ClFN3O B6141224 N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

Cat. No. B6141224
M. Wt: 373.8 g/mol
InChI Key: VIFJLAYOMACJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide, commonly known as CB-1 receptor antagonist, is a chemical compound that has been widely studied for its potential applications in the field of medicine. The CB-1 receptor antagonist has been shown to have a significant impact on the biochemical and physiological processes within the human body, making it an important area of research.

Mechanism of Action

The CB-1 receptor antagonist works by blocking the activity of the CB-1 receptor, which is responsible for the activation of the endocannabinoid system. By blocking this receptor, the CB-1 receptor antagonist can modulate the activity of the endocannabinoid system and regulate various physiological processes.
Biochemical and Physiological Effects:
The CB-1 receptor antagonist has been shown to have a significant impact on various biochemical and physiological processes within the human body. It has been shown to regulate appetite, reduce pain sensation, and improve mood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using the CB-1 receptor antagonist in lab experiments is that it can be used to study the endocannabinoid system and its role in regulating various physiological processes. However, one of the main limitations is that the CB-1 receptor antagonist can have off-target effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on the CB-1 receptor antagonist. One area of focus is the development of more selective CB-1 receptor antagonists that can be used to study the endocannabinoid system without off-target effects. Another area of focus is the development of CB-1 receptor antagonists for the treatment of various medical conditions such as obesity, chronic pain, and mood disorders.
In conclusion, the CB-1 receptor antagonist, N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It has been shown to have a significant impact on the endocannabinoid system, regulating various physiological processes. While there are advantages and limitations to using the CB-1 receptor antagonist in lab experiments, there are several future directions for research that hold promise for the development of new treatments for various medical conditions.

Synthesis Methods

The synthesis of N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide involves several steps, including the reaction of 2-chloro-6-fluorobenzylamine with 2-(2-bromoethyl)-1H-benzimidazole, followed by the reaction with butyric anhydride. The final product is then purified using column chromatography.

Scientific Research Applications

The CB-1 receptor antagonist has been studied extensively for its potential applications in the field of medicine. It has been shown to have a significant impact on the endocannabinoid system, which is involved in regulating various physiological processes such as appetite, pain sensation, and mood.

properties

IUPAC Name

N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O/c1-2-6-20(26)23-12-11-19-24-17-9-3-4-10-18(17)25(19)13-14-15(21)7-5-8-16(14)22/h3-5,7-10H,2,6,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFJLAYOMACJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

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